

1,4-Dibromooctafluorobutane reactivity profile

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Compound of Interest

Compound Name: 1,4-Dibromooctafluorobutane

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An In-depth Technical Guide to the Reactivity Profile of **1,4-Dibromooctafluorobutane**

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromooctafluorobutane (C₄Br₂F₈) is a perfluorinated alkyl halide that serves as a valuable and versatile building block in modern organofluorine chemistry. The presence of two reactive carbon-bromine (C-Br) bonds at the termini of a rigid, electron-deficient octafluorobutane backbone makes it a key precursor for the synthesis of complex fluorinated molecules. The strong electron-withdrawing nature of the fluorine atoms significantly influences its reactivity, differentiating it from its non-fluorinated hydrocarbon analogues. This guide provides a comprehensive overview of the reactivity profile of **1,4-dibromooctafluorobutane**, covering its fundamental physicochemical properties, core reactivity principles, and key reaction classes including nucleophilic substitution, radical reactions, organometallic transformations, and reductive cyclizations. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science, where the introduction of fluorinated moieties can impart desirable properties such as enhanced metabolic stability and modified electronic characteristics.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of a reagent is critical for its effective and safe handling in a laboratory setting. The key data for **1,4-dibromooctafluorobutane** are summarized below.

Table 1: Identification and Physical Properties

Property	Value	Source(s)
IUPAC Name	1,4-dibromo-1,1,2,2,3,3,4,4-octafluorobutane	[1]
CAS Number	335-48-8	[1]
Molecular Formula	C ₄ Br ₂ F ₈	[1]
Molecular Weight	359.84 g/mol	[1]
Density	2.098 g/cm ³	[2]
Boiling Point	97 °C	[2]
Flash Point	96-98 °C	[2]
Refractive Index	2.0979	[2]
InChIKey	RWWUGYJWSVESJC-UHFFFAOYSA-N	[1]

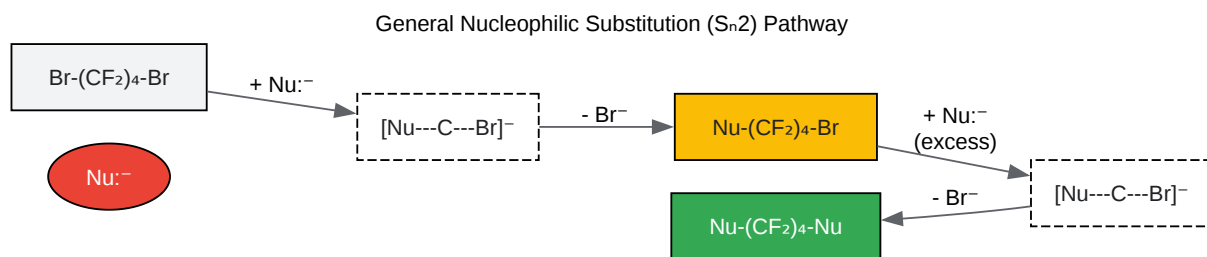
Table 2: Safety and Hazard Information

Hazard Class	GHS Classification	Precautionary Statements	Source(s)
Skin Corrosion/Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P332+P317	[1]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P317	[1]

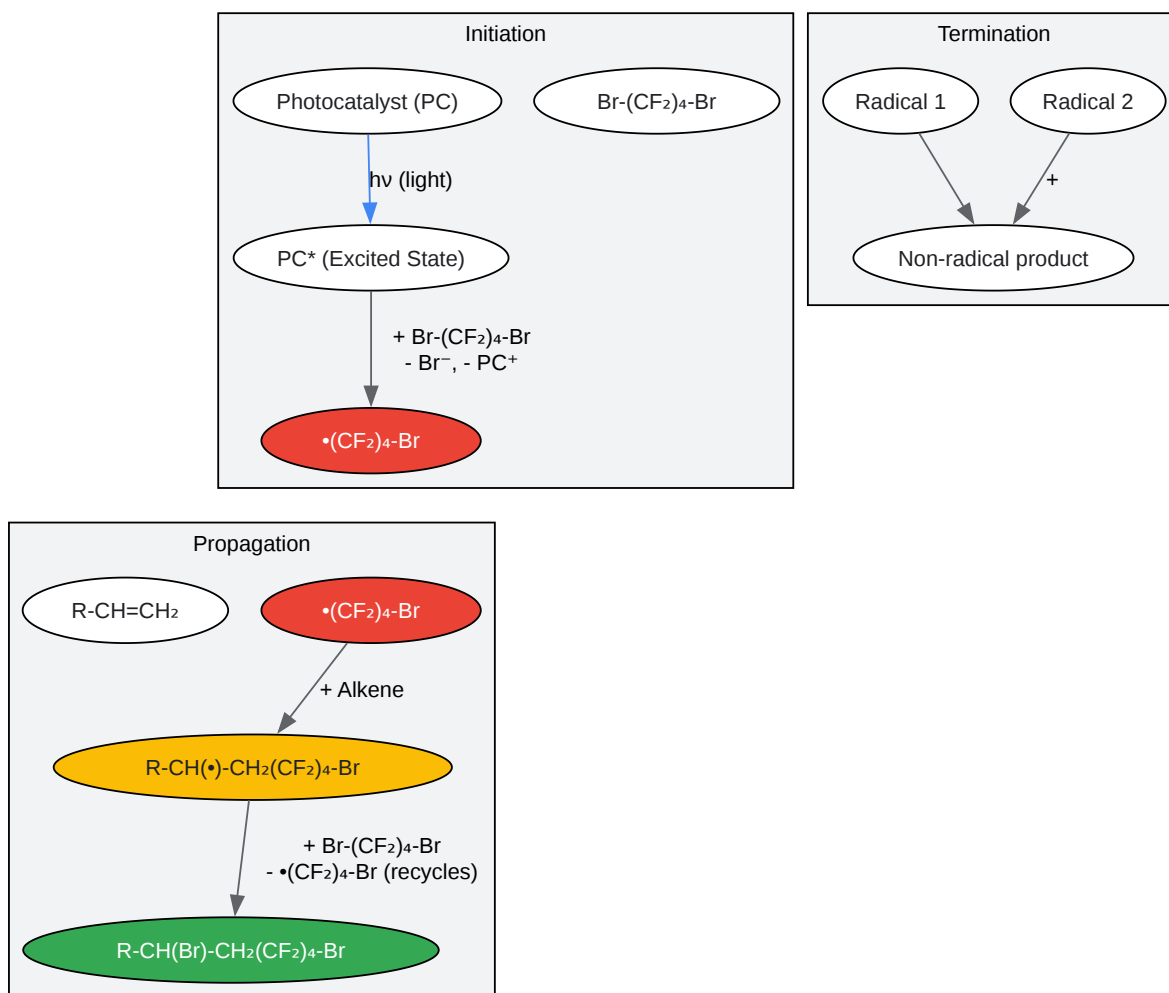
Core Reactivity Principles

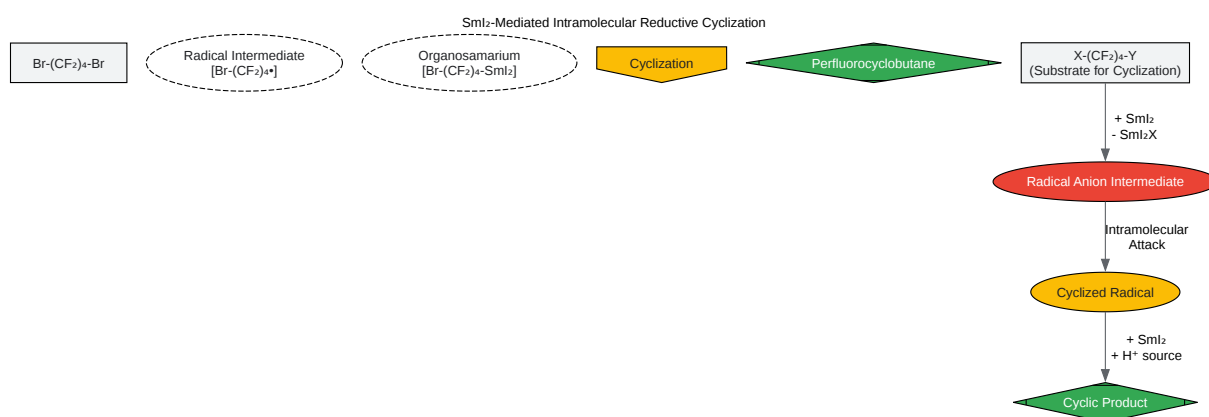
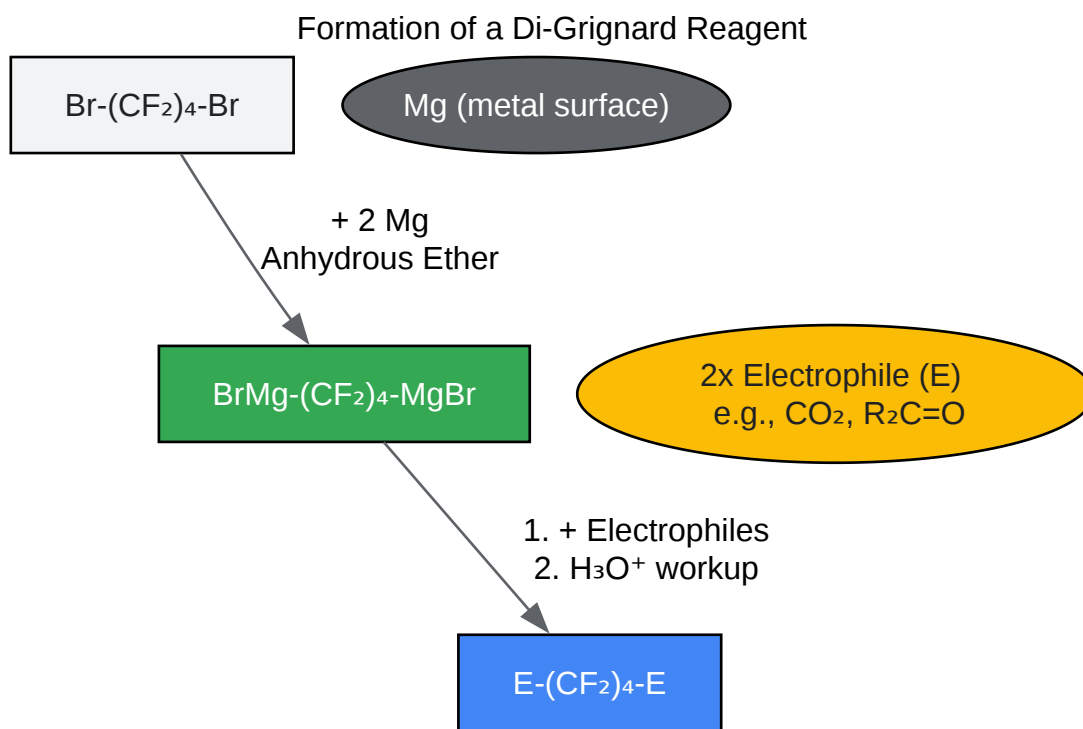
The reactivity of **1,4-dibromooctafluorobutane** is dominated by two key features: the reactive C-Br bonds and the heavily fluorinated carbon backbone.

- **Carbon-Bromine Bonds:** The C-Br bonds are the primary sites of reaction. Bromide is an excellent leaving group, making these positions susceptible to nucleophilic substitution and radical abstraction.
- **Inductive Effect:** Fluorine is the most electronegative element, and the eight fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) along the carbon chain. This effect polarizes the C-Br bonds, increasing the electrophilicity of the terminal carbons, but also impacts the stability of potential intermediates.

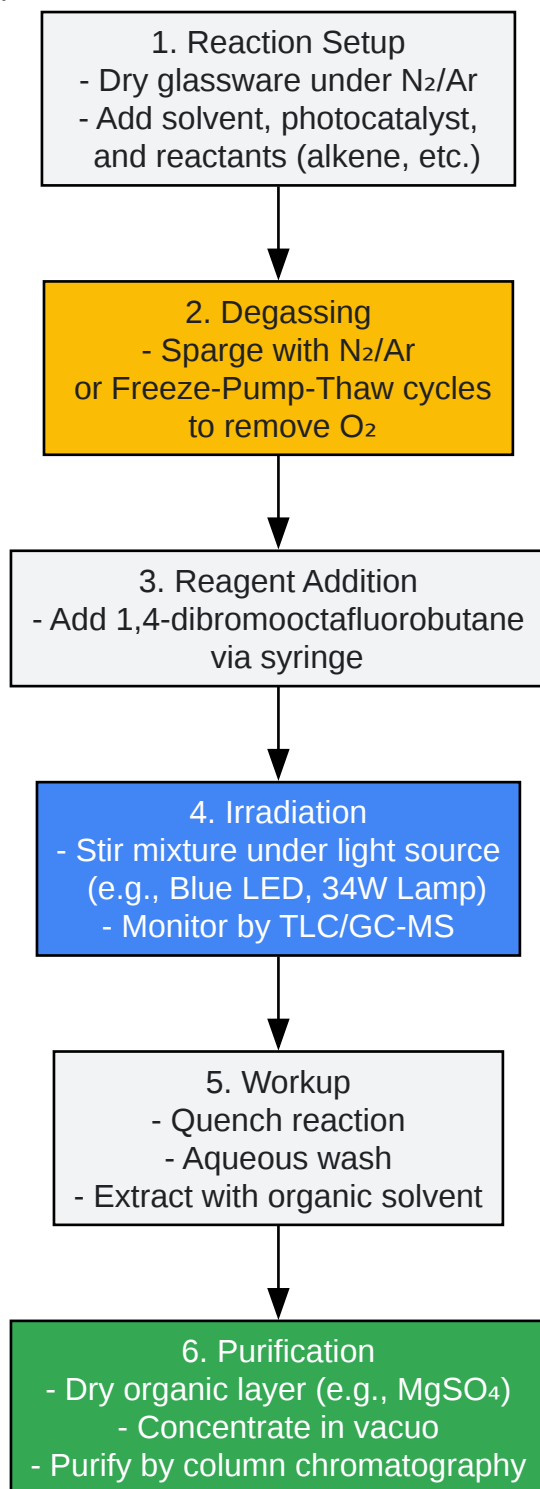


Photoinduced Radical Addition to an Alkene





General Experimental Workflow for a Photochemical Reaction



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